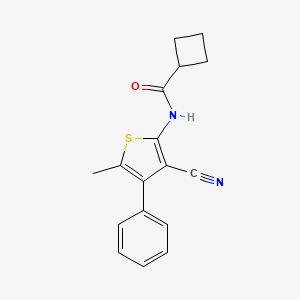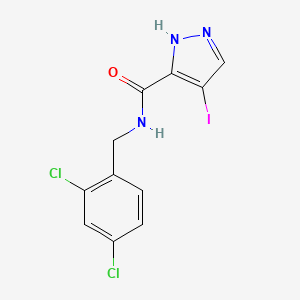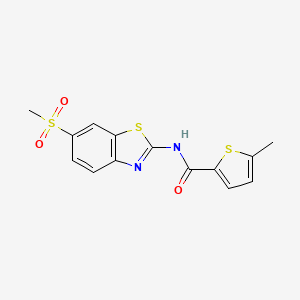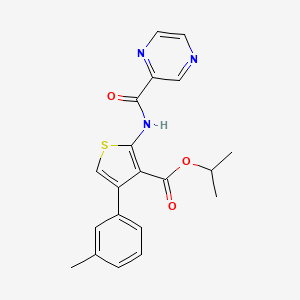
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide
Descripción general
Descripción
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide is a complex organic compound with a molecular formula of C17H16N2OS This compound features a thiophene ring substituted with cyano, methyl, and phenyl groups, along with a cyclobutanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano, methyl, and phenyl groups. This can be achieved using reagents like cyanogen bromide, methyl iodide, and phenylboronic acid under suitable conditions.
Formation of Cyclobutanecarboxamide: The final step involves the reaction of the substituted thiophene with cyclobutanecarboxylic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and phenyl groups can enhance binding affinity to target proteins, while the thiophene ring can facilitate interactions with hydrophobic pockets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-cyano-4-phenylthiophen-2-yl)cyclobutanecarboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(3-cyano-5-methylthiophen-2-yl)cyclobutanecarboxamide: Lacks the phenyl group, potentially altering its biological activity.
N-(4-phenylthiophen-2-yl)cyclobutanecarboxamide: Lacks both the cyano and methyl groups, which can significantly impact its chemical and biological properties.
Uniqueness
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide is unique due to the presence of all three substituents (cyano, methyl, and phenyl) on the thiophene ring, which can synergistically enhance its chemical reactivity and biological activity. This combination of functional groups provides a versatile platform for further modifications and applications.
Propiedades
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-15(12-6-3-2-4-7-12)14(10-18)17(21-11)19-16(20)13-8-5-9-13/h2-4,6-7,13H,5,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSITROIQLVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCC2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide](/img/structure/B3482697.png)
![5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3482704.png)



![N-[4-(aminocarbonyl)phenyl]-6-bromo-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3482720.png)
![METHYL 4-METHYL-5-[(2-METHYLPHENYL)CARBAMOYL]-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3482735.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B3482754.png)
![N-cyclopropyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B3482761.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3482771.png)
![N-(1,3-benzothiazol-2-yl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3482783.png)

![2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid](/img/structure/B3482796.png)

